N-(2-butoxyethyl)-2-chloroacetamide chemical properties
N-(2-butoxyethyl)-2-chloroacetamide chemical properties
Technical Whitepaper: N-(2-butoxyethyl)-2-chloroacetamide
Executive Summary
N-(2-butoxyethyl)-2-chloroacetamide (CAS: 1193387-64-2) is a bifunctional aliphatic electrophile characterized by a reactive
Unlike aromatic chloroacetamides (e.g., chloroacetanilides used in herbicides), this N-alkyl derivative possesses higher conformational flexibility and distinct electrophilicity profiles, making it an ideal probe for exploring cysteine reactivity in non-catalytic pockets. This guide details its physicochemical profile, validated synthesis protocols, and mechanistic applications in targeted covalent inhibition (TCI).
Chemical Profile & Physicochemical Properties
The compound features a "head-to-tail" design: the chloroacetyl head provides irreversible binding capability to nucleophiles (thiols), while the ether-containing tail modulates LogP and aqueous solubility.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-chloro-N-(2-butoxyethyl)acetamide | |
| CAS Number | 1193387-64-2 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 193.67 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Temperature dependent |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Limited water solubility |
| Reactive Motif | ||
| LogP (Predicted) | ~1.2 - 1.5 | Moderate Lipophilicity |
Synthetic Methodology
The synthesis of N-(2-butoxyethyl)-2-chloroacetamide follows a standard nucleophilic acyl substitution. While Schotten-Baumann conditions (aqueous base) are possible, the Anhydrous Dichloromethane (DCM) Protocol is preferred for drug development applications to minimize hydrolysis byproducts and ensure high purity.
Validated Synthesis Protocol
Reaction:
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with
. -
Solvation: Add 2-butoxyethylamine (1.0 eq, e.g., 10 mmol) and Triethylamine (TEA) (1.2 eq, 12 mmol) to anhydrous DCM (50 mL).
-
Cooling: Submerge the RBF in an ice/brine bath to reach
. Critical: Controlling the exotherm prevents bis-alkylation. -
Addition: Add Chloroacetyl chloride (1.1 eq, 11 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
-
Validation (TLC): Check consumption of amine using TLC (Mobile Phase: 50% EtOAc/Hexane). Stain with KMnO4 (amide visualization).
-
Workup:
-
Wash reaction mixture with 1M HCl (2x) to remove excess amine/TEA.
-
Wash with Saturated
(1x) to neutralize acid. -
Wash with Brine (1x).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow ensuring controlled acylation and high purity isolation.
Mechanistic Reactivity & Applications
The Covalent Warhead Mechanism
The core utility of this molecule lies in the
-
Selectivity: Unlike acrylamides (Michael acceptors), chloroacetamides are less reversible and react rapidly with solvent-exposed cysteines.
-
Role of the Tail: The 2-butoxyethyl chain acts as a "recognition element" mimic. Its ether oxygen can participate in hydrogen bonding, potentially guiding the molecule into specific hydrophobic pockets before the covalent event occurs.
Cysteine Alkylation Pathway
Figure 2: Mechanism of action showing the irreversible alkylation of a protein cysteine residue.
Applications in R&D
-
Fragment-Based Drug Discovery (FBDD): Used as a covalent fragment to screen for "ligandability" of cryptic pockets. The butoxyethyl group improves solubility in assay buffers compared to purely alkyl chains.
-
PROTAC Linker Synthesis: The amine resulting from the hydrolysis of the chloro group (or substitution with an azide) can serve as an attachment point for E3 ligase recruiters.
-
Agrochemistry: Acts as a structural analog to safeners (e.g., Allidochlor), protecting crops from herbicide damage by upregulating glutathione S-transferases (GSTs).
Safety & Handling Guidelines
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Hazard Class: Alkylating Agent / Sensitizer.
-
H-Statements: H317 (May cause allergic skin reaction), H301 (Toxic if swallowed).
-
Storage: Store at
under inert atmosphere ( ). Moisture sensitive (slow hydrolysis of the C-Cl bond). -
Decontamination: Spills should be treated with 10% aqueous ammonia or dilute NaOH to hydrolyze the alkyl chloride to the corresponding alcohol/glycol derivative.
References
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Sigma-Aldrich. (2023). Product Specification: N-(2-butoxyethyl)-2-chloroacetamide (CAS 1193387-64-2). Merck Millipore.
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BenchChem. (2025).[1] *N-Acylation with
